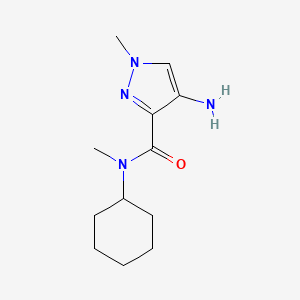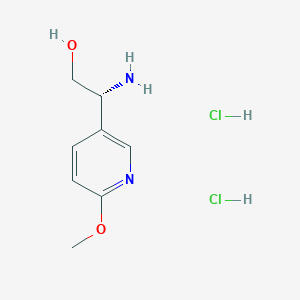![molecular formula C18H18N4O B2909298 N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea CAS No. 866042-18-4](/img/structure/B2909298.png)
N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea is a chemical compound that belongs to the class of urea derivatives. It is commonly known as DPh-IU and has been widely studied for its potential use in scientific research. The compound has shown promising results in various applications, including cancer research, antimicrobial activity, and enzyme inhibition.
作用機序
The mechanism of action of DPh-IU involves the inhibition of topoisomerase II activity. This enzyme is involved in the unwinding and rewinding of DNA during cell division. By inhibiting its activity, DPh-IU prevents DNA replication and cell division, leading to the death of cancer cells. The compound also induces apoptosis in cancer cells, which helps to eliminate them from the body. In addition, DPh-IU disrupts the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
DPh-IU has been shown to have various biochemical and physiological effects. It inhibits the activity of topoisomerase II, leading to the inhibition of DNA replication and cell division. The compound also induces apoptosis in cancer cells, which helps to eliminate them from the body. In addition, DPh-IU disrupts the cell membrane of microorganisms, leading to their death.
実験室実験の利点と制限
DPh-IU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be purified using various analytical techniques. It has shown promising results in various scientific research applications, including cancer research and antimicrobial activity. However, DPh-IU also has some limitations. It is a relatively new compound, and more research is needed to fully understand its potential uses and limitations. In addition, the compound may have some toxicity concerns, and further studies are needed to assess its safety for use in humans.
将来の方向性
There are several future directions for the study of DPh-IU. One potential direction is to further investigate its potential use in cancer research. The compound has shown promising results in inhibiting the growth of various cancer cell lines, and more studies are needed to fully understand its mechanism of action and potential therapeutic uses. Another potential direction is to explore its potential use as an antimicrobial agent. The compound has shown promising results in inhibiting the growth of various bacterial and fungal strains, and more research is needed to fully understand its potential uses in this area. Finally, further studies are needed to assess the safety and toxicity of DPh-IU for use in humans, as well as its potential for drug development.
合成法
The synthesis of DPh-IU involves the reaction of 2,6-dimethylaniline and 2-(1H-imidazol-1-yl)aniline with phosgene in the presence of a base. The reaction yields DPh-IU as a white crystalline solid with a melting point of 269-271°C. The purity of the compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
科学的研究の応用
DPh-IU has been extensively studied for its potential use in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. The compound works by inhibiting the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. DPh-IU also induces apoptosis, or programmed cell death, in cancer cells, which helps to eliminate them from the body.
In addition to its anticancer activity, DPh-IU has also been shown to have antimicrobial activity. The compound has been tested against various bacterial and fungal strains and has shown promising results in inhibiting their growth. It works by disrupting the cell membrane of the microorganisms, leading to their death.
特性
IUPAC Name |
1-(2,6-dimethylphenyl)-3-(2-imidazol-1-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-13-6-5-7-14(2)17(13)21-18(23)20-15-8-3-4-9-16(15)22-11-10-19-12-22/h3-12H,1-2H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZURLXJRFWJKIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)NC2=CC=CC=C2N3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-N'-[2-(1H-imidazol-1-yl)phenyl]urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2909218.png)
![5-[({1-[(tert-butoxy)carbonyl]azetidin-3-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2909219.png)
![7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-8-[2-(pyridin-4-ylmethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2909220.png)

![2-[(2R,4S)-4-methoxypyrrolidin-2-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2909223.png)

![2-[3-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2909232.png)
![4-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-[3-(methylthio)phenyl]phthalazin-1(2H)-one](/img/structure/B2909233.png)
![2-amino-1-isobutyl-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2909236.png)

